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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888 Get Quote

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid: A Versatile Building Block

in Organic Synthesis

Introduction: Unlocking Synthetic Potential
2-Bromo-3-hydroxybenzoic acid is a trifunctional aromatic compound that serves as a highly

versatile and valuable building block for synthetic organic chemists. Its strategic arrangement of

a bromine atom, a hydroxyl group, and a carboxylic acid on a benzene ring offers three distinct

points for chemical modification. This unique constitution allows for the sequential or orthogonal

introduction of various functional groups, making it an ideal starting material for the synthesis of

complex molecular architectures, particularly in the realm of medicinal chemistry and materials

science. The interplay between the nucleophilic hydroxyl group, the electrophilic carboxylic

acid, and the synthetically adaptable aryl bromide facilitates entry into a diverse range of

heterocyclic systems and substituted aromatic compounds. This guide provides an in-depth

look at the properties, reactivity, and applications of 2-Bromo-3-hydroxybenzoic acid,

complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental

to its successful application and safe handling in a laboratory setting.
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Property Value Reference(s)

CAS Number 14348-39-1

Molecular Formula C₇H₅BrO₃ [1]

Molecular Weight 217.02 g/mol [1]

Appearance White to off-white solid [2]

Melting Point 144 - 149 °C [2]

Solubility Soluble in methanol, DMSO

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Bromo-3-hydroxybenzoic acid and its derivatives.

Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.

[3][4]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection (goggles conforming to EN166 standard).[2][3]

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid

breathing dust or vapors.[2][4] Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid:

If on skin: Wash with plenty of soap and water.[2]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[2][3]

If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
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If swallowed: Call a poison center or doctor if you feel unwell.[2]

The Synthetic Versatility of 2-Bromo-3-
hydroxybenzoic Acid
The power of 2-Bromo-3-hydroxybenzoic acid as a building block stems from the distinct

reactivity of its three functional groups. This allows for a modular approach to synthesis, where

each part of the molecule can be addressed selectively to build molecular complexity.

Caption: Divergent synthetic pathways from 2-Bromo-3-hydroxybenzoic acid.

Transformations at the Aryl Bromide Site
The bromine atom is arguably the most versatile handle on the molecule, serving as a prime

site for transition metal-catalyzed cross-coupling reactions. These reactions are pillars of

modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl

groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes

provides access to substituted arylalkynes, which are valuable intermediates for synthesizing

more complex structures, including isocoumarins.[5]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-

N bonds by coupling with a diverse range of primary and secondary amines, leading to N-

aryl products.

Jourdan-Ullmann Reaction: A copper-promoted C-N bond formation with anilines, which can

be a key step in the synthesis of phenazine derivatives and other nitrogen-containing

heterocycles.[6][7]

Modifications of the Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized or used to direct subsequent

reactions.
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Etherification: The Williamson ether synthesis, involving deprotonation with a base (e.g.,

K₂CO₃, NaH) followed by reaction with an alkyl halide, yields aryl ethers. This can also serve

as a protecting group strategy.

Esterification: Acylation with acid chlorides or anhydrides converts the hydroxyl group into an

ester, altering the electronic properties and steric environment of the molecule.

Reactions of the Carboxylic Acid
The carboxylic acid moiety provides a handle for forming amide and ester linkages, which are

ubiquitous in pharmaceuticals.

Esterification: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or

reaction with alkyl halides under basic conditions can form the corresponding ester.[8]

Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl

chloride or using coupling reagents like DCC/EDC) followed by reaction with an amine yields

amides. This is a cornerstone of peptide synthesis and drug development.

Application Note 1: Synthesis of Benzoxazinone
Scaffolds
Introduction: Benzoxazinones are a class of heterocyclic compounds that exhibit a wide range

of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. 2-
Bromo-3-hydroxybenzoic acid is an excellent precursor for these scaffolds, where the

hydroxyl and carboxylic acid groups can be cyclized with an appropriate nitrogen source.

Synthetic Strategy: The overall strategy involves an initial amidation of the carboxylic acid,

followed by an intramolecular cyclization that forms the oxazinone ring. The bromine atom is

retained for subsequent diversification via cross-coupling reactions.

Caption: Workflow for the synthesis of benzoxazinone derivatives.

Protocol: Synthesis of 7-Bromo-4-methyl-2H-benzo[b][2]
[10]oxazin-3(4H)-one
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Causality and Insights: This protocol employs a two-step, one-pot approach. First, the

carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. This

intermediate is then immediately reacted with methylamine to form the N-methyl amide. The

subsequent addition of a base facilitates the deprotonation of the phenolic hydroxyl group,

which then acts as a nucleophile, displacing a suitable leaving group (conceptually, after

activation) to close the six-membered ring. The bromine's position remains unchanged, making

the final product a valuable intermediate for further functionalization.

Materials:

2-Bromo-3-hydroxybenzoic acid (2.17 g, 10.0 mmol)

Thionyl chloride (SOCl₂) (1.46 mL, 20.0 mmol)

Dichloromethane (DCM), anhydrous (50 mL)

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 12.0 mmol)

Potassium carbonate (K₂CO₃) (4.14 g, 30.0 mmol)

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Ethyl acetate (for extraction)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3-
hydroxybenzoic acid (2.17 g, 10.0 mmol) and anhydrous DCM (30 mL).

Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.46 mL, 20.0 mmol)

dropwise.
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Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The

reaction progress can be monitored by the cessation of gas evolution and the dissolution of

the solid.

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and

DCM, yielding the crude acid chloride.

Re-dissolve the crude intermediate in anhydrous DCM (20 mL) and cool to 0 °C.

Slowly add the methylamine solution (12.0 mmol) dropwise. Stir the reaction at 0 °C for 30

minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Concentrate the mixture under reduced pressure.

To the crude amide, add anhydrous DMF (20 mL) and potassium carbonate (4.14 g, 30.0

mmol).

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the pure 7-Bromo-4-methyl-2H-benzo[b][2][9]oxazin-

3(4H)-one.

Application Note 2: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
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Introduction: The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.

Applying this reaction to 2-Bromo-3-hydroxybenzoic acid allows for the direct installation of

aryl or vinyl substituents at the 2-position. This is a key strategy for building biaryl scaffolds,

which are common motifs in pharmaceuticals and organic materials.

Causality and Insights: This protocol requires careful selection of a palladium catalyst, a ligand,

and a base to facilitate the catalytic cycle. The base is crucial for activating the boronic acid.

The choice of solvent and temperature is optimized to ensure both reactants remain in solution

and the reaction proceeds at a reasonable rate without catalyst decomposition. The hydroxyl

and carboxylic acid groups can coordinate to the metal center, potentially influencing the

reaction rate, so a robust catalytic system is necessary.

Protocol: Synthesis of 3-Hydroxy-[1,1'-biphenyl]-2-
carboxylic acid
Materials:

2-Bromo-3-hydroxybenzoic acid (1.08 g, 5.0 mmol)

Phenylboronic acid (731 mg, 6.0 mmol)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (289 mg, 0.25 mmol, 5 mol%)

Sodium carbonate (Na₂CO₃) (1.59 g, 15.0 mmol)

Solvent mixture: 1,4-Dioxane (20 mL) and Water (5 mL)

Ethyl acetate (for extraction)

1 M Hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, combine 2-Bromo-3-hydroxybenzoic acid (1.08 g, 5.0 mmol),

phenylboronic acid (731 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
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Add the solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

Add Pd(PPh₃)₄ (289 mg, 0.25 mmol) to the flask and equip it with a reflux condenser.

Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16

hours. Monitor completion by TLC.

Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced

pressure to remove the dioxane.

Add 50 mL of water to the residue. Carefully acidify the aqueous solution to pH 2-3 with 1 M

HCl. A precipitate should form.

Extract the mixture with ethyl acetate (3 x 40 mL).

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography to yield the pure 3-Hydroxy-[1,1'-

biphenyl]-2-carboxylic acid.

Conclusion
2-Bromo-3-hydroxybenzoic acid stands out as a powerful and versatile building block in

organic synthesis. Its trifunctional nature provides chemists with a platform for divergent

synthesis, enabling the efficient construction of complex molecules. The ability to selectively

address the aryl bromide, hydroxyl, and carboxylic acid functionalities through well-established

and robust reactions like cross-coupling, etherification, and amidation makes it an invaluable

tool for researchers in drug discovery and materials science. The protocols and strategies

outlined in this guide serve as a practical starting point for harnessing the full synthetic potential

of this remarkable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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